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Abstract
Pentabromoaniline (2,3,4,5,6-pentabromoaniline) is a highly halogenated aromatic amine of

significant interest in materials science. With a molecular structure featuring a benzene ring

saturated with five bromine atoms, its properties are dominated by its high molecular weight

and bromine content. This guide provides a comprehensive technical overview of the core

physical and chemical characteristics of pentabromoaniline, offering insights into its molecular

structure, physicochemical properties, and established applications. It further details

scientifically grounded protocols for its synthesis, characterization, and safe handling, designed

to empower researchers in their experimental workflows. While its direct application in drug

development is limited due to potential toxicities associated with polyhalogenated aromatic

compounds, its role as a synthon and its unique properties merit examination.

Introduction: Understanding the Molecular
Landscape
Pentabromoaniline, with the CAS Number 13665-98-0, is a derivative of aniline where all but

one of the aromatic protons have been substituted by bromine atoms. This extensive

bromination profoundly influences its chemical behavior, rendering the aromatic ring electron-

deficient and sterically hindered. The lone amino group remains a site for potential chemical
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modification, though its reactivity is tempered by the surrounding bulky and electron-

withdrawing bromine atoms.

The primary utility of pentabromoaniline stems from its high bromine content, making it a

valuable reagent in the synthesis of polybrominated compounds, which are widely used as fire

retardants[1]. Understanding its fundamental properties is crucial for its effective and safe

utilization in both laboratory and industrial settings.

Physicochemical Properties
The physical characteristics of pentabromoaniline are dictated by its heavily brominated

structure. The high molecular weight and the presence of numerous bromine atoms lead to

strong intermolecular van der Waals forces, resulting in a high melting point and distinct

solubility profiles.

Table 1: Core Physicochemical Properties of Pentabromoaniline

Property Value Source(s)

CAS Number 13665-98-0 [2]

Molecular Formula C₆H₂Br₅N [2]

Molecular Weight 487.61 g/mol [2]

Appearance Solid (form not specified)
Assumed from high melting

point

Melting Point 226 °C [3]

Boiling Point 392.8 ± 37.0 °C (Predicted) N/A

Density 2.824 ± 0.06 g/cm³ (Predicted) N/A

pKa -2.37 ± 0.10 (Predicted) N/A

Solubility Profile: While specific experimental solubility data for pentabromoaniline is not readily

available in the literature, its solubility can be inferred from the behavior of other highly

brominated aromatic compounds. It is expected to be insoluble in water due to its largely

nonpolar and hydrophobic nature[4]. Its solubility in organic solvents is likely to be moderate
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and dependent on the solvent's polarity and ability to overcome the strong crystal lattice energy

of this high-melting-point solid. Based on the principle of "like dissolves like," it is predicted to

have some solubility in non-polar aromatic solvents (e.g., toluene, xylene) and halogenated

solvents (e.g., chloroform, dichloromethane), particularly at elevated temperatures. It is

expected to be sparingly soluble in polar protic solvents like ethanol and methanol[4].

Synthesis and Purification: A Proposed Protocol
Direct bromination of aniline typically yields 2,4,6-tribromoaniline due to the strong activating

and directing effects of the amino group[5]. To achieve pentabromination, a more robust

strategy is required, often involving the bromination of a less activated precursor or the

reduction of a pentabrominated nitrobenzene. The following is a proposed, generalized protocol

for the synthesis of pentabromoaniline via the reduction of 2,3,4,5,6-pentabromonitrobenzene,

a known related compound[1].

Diagram 1: Proposed Synthesis Workflow for Pentabromoaniline
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Start: 2,3,4,5,6-Pentabromonitrobenzene

Dissolve in Ethanol/
Acetic Acid

Add Reducing Agent
(e.g., SnCl₂ in HCl or Fe/HCl)

Heat mixture under reflux

Cool and neutralize
(e.g., with NaOH solution)

Extract with organic solvent
(e.g., Dichloromethane)

Dry, filter, and concentrate

Purify by recrystallization
(e.g., from Toluene)

End: Pure Pentabromoaniline

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of pentabromoaniline.
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Experimental Protocol: Synthesis via Reduction

Step 1: Reaction Setup

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend

2,3,4,5,6-pentabromonitrobenzene (1.0 eq) in a suitable solvent mixture such as ethanol

or glacial acetic acid.

Step 2: Addition of Reducing Agent 2. Slowly add a solution of a strong reducing agent, such

as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or activated iron powder with

a catalytic amount of HCl. The reaction is often exothermic and may require cooling.

Step 3: Reflux 3. Once the initial reaction subsides, heat the mixture to reflux and maintain

for several hours until TLC or GC-MS analysis indicates the complete consumption of the

starting material.

Step 4: Work-up 4. Cool the reaction mixture to room temperature and then place it in an ice

bath. 5. Slowly neutralize the acidic mixture by the dropwise addition of a concentrated

aqueous solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate

the crude pentabromoaniline.

Step 5: Isolation and Purification 6. Filter the crude solid product and wash it thoroughly with

deionized water. 7. For further purification, the crude product can be recrystallized from a

high-boiling-point organic solvent such as toluene or xylene. Dissolve the solid in a minimum

amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly

to form crystals. 8. Collect the purified crystals by vacuum filtration and dry them under

vacuum.

Analytical Characterization
Due to the rarity of this compound, public domain spectral data is scarce. Sigma-Aldrich, a

supplier, explicitly notes that they do not collect analytical data for this product[6]. Therefore,

this section outlines the expected results from standard analytical techniques based on the

known structure and the principles of spectroscopy.

Diagram 2: Analytical Workflow for Characterization
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Purified Pentabromoaniline
Sample

¹H and ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (EI)
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and carbon skeleton
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C-Br functional groups

Determine molecular weight
and isotopic pattern
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Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be very simple. Due to the high degree of

symmetry and substitution, only the two protons of the amino group (-NH₂) will produce a

signal. This will likely appear as a broad singlet in the region of 3.5-5.0 ppm, with the exact

chemical shift depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Due

to symmetry, three distinct signals are expected for the six aromatic carbons.

One signal for the carbon atom bonded to the amino group (C-N).

Two signals for the four bromine-substituted carbons in the ortho and meta positions

relative to the amino group.

One signal for the bromine-substituted carbon in the para position. The chemical shifts will

be in the aromatic region (approx. 100-150 ppm), but predicting their exact location

without reference data is difficult. All signals would appear as singlets in a proton-

decoupled spectrum[7].

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by the vibrations of the N-H and C-Br bonds.

N-H Stretching: Two distinct, medium-intensity peaks are expected in the range of 3300-

3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the

primary amine (-NH₂) group.

Aromatic C-Br Stretching: Strong absorptions in the fingerprint region, typically below 1000

cm⁻¹, will indicate the presence of carbon-bromine bonds.

Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight and elemental

composition.

Molecular Ion Peak: Due to the presence of five bromine atoms, each with two major

isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak will appear as a characteristic

isotopic cluster of peaks[8][9]. The most intense peaks in this cluster will correspond to the

various combinations of these isotopes, centered around m/z 487.

Fragmentation: Electron impact (EI) ionization is expected to cause fragmentation, primarily

through the sequential loss of bromine atoms ([M-Br]⁺) or the elimination of HBr[10]. The

complex isotopic pattern will persist in the fragment ions, aiding in their identification.

Applications and Relevance
Precursor for Flame Retardants
The predominant application of pentabromoaniline is as a chemical intermediate or reagent in

the synthesis of more complex polybrominated compounds that serve as flame retardants[1].

Brominated flame retardants operate in the gas phase by releasing hydrogen bromide (HBr)

radicals upon combustion. These radicals interfere with the chain reactions of the fire,

effectively quenching the flame[11]. Pentabromoaniline provides a scaffold with a high bromine

content that can be incorporated into larger polymeric or oligomeric structures to impart fire

resistance to materials like plastics and textiles.

Relevance in Drug Development
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While substituted anilines are a common motif in many pharmaceuticals, highly halogenated

anilines like pentabromoaniline are not typically used directly as therapeutic agents. There are

several reasons for this:

Toxicity Concerns: Anilines as a class are often flagged as "structural alerts" in drug

discovery due to their potential to be metabolized into reactive and potentially toxic

species[12]. This risk is a significant barrier to their development.

Poor Physicochemical Properties: The high molecular weight and low solubility of

pentabromoaniline would likely result in poor pharmacokinetic properties, such as low

absorption and bioavailability.

However, polyhalogenated aromatic compounds are studied as tools to understand enzyme-

ligand interactions, for example, in probing the active sites of metabolic enzymes like

cytochrome P450s[13]. In this context, pentabromoaniline could serve as a research chemical

or a building block for creating specific molecular probes.

Safety, Handling, and Disposal
Pentabromoaniline is classified as a hazardous substance and must be handled with

appropriate precautions.

Hazard Profile:

Acute Toxicity: Harmful if swallowed and toxic if inhaled or in contact with skin.

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of

dust.

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or

goggles, and a lab coat.
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Avoid generating dust during handling.

Wash hands thoroughly after handling the substance.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, regional, and national environmental

regulations. Due to its ecotoxicity, it should not be released into drains or the

environment[14]. Waste should be handled as hazardous chemical waste.

Conclusion
Pentabromoaniline is a specialized chemical defined by its high degree of bromination. Its

physical properties, including a high melting point and poor aqueous solubility, are a direct

consequence of its molecular structure. While its primary industrial relevance lies in the

synthesis of flame-retardant materials, its utility as a research chemical for creating highly

brominated structures should not be overlooked. The protocols and data presented in this

guide offer a foundational understanding for scientists and researchers, enabling them to

handle, characterize, and utilize this compound safely and effectively in their work. However,

the significant gaps in publicly available experimental data underscore the need for further

characterization of this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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